molecular formula C13H13NO2 B8798425 ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate

ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate

Cat. No.: B8798425
M. Wt: 215.25 g/mol
InChI Key: KKIZDEFOEGGSKX-UHFFFAOYSA-N
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Description

ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of propenoic acid and is characterized by the presence of a cyano group and a 4-methylphenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 4-methylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: 2-Cyano-3-(4-methylphenyl)propanoic acid.

    Reduction: 2-Amino-3-(4-methylphenyl)propanoic acid.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl (2E)-2-cyano-3-(4-methylphenyl)prop-2-enoate is unique due to the presence of both a cyano group and a 4-methylphenyl group. This combination of functional groups imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-cyano-3-(4-methylphenyl)prop-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)8-11-6-4-10(2)5-7-11/h4-8H,3H2,1-2H3

InChI Key

KKIZDEFOEGGSKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)C)C#N

Origin of Product

United States

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